molecular formula C27H32N6O3S B2577634 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-73-1

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2577634
CAS No.: 1111210-73-1
M. Wt: 520.65
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H32N6O3S and its molecular weight is 520.65. The purity is usually 95%.
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Biological Activity

The compound 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative belonging to the class of triazoloquinazoline compounds. This class has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound's structure includes a triazole ring fused with a quinazoline moiety, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions starting from readily available precursors. The incorporation of the sulfanyl and carbamoyl groups is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various human cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF-75.70–8.10
2HCT-1162.90–6.40
3HepG-2Not specified

The compound under review demonstrated promising cytotoxic effects comparable to established chemotherapeutics like Doxorubicin and Erlotinib, indicating its potential as an anticancer agent .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, evidenced by increased caspase-3 activity and upregulation of pro-apoptotic proteins such as p53 .
  • Cell Cycle Arrest: Studies indicate that this compound can cause G1 phase arrest in cancer cells, preventing further proliferation .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested antimicrobial activity against various pathogens. The compound's structure allows for interaction with microbial membranes, potentially leading to disruption and cell death. Specific antimicrobial efficacy data remain limited but warrant further investigation .

Case Studies

A recent study synthesized a series of quinazoline-based derivatives and evaluated their biological activities. Among these derivatives, those structurally related to the compound showed significant potency against cancer cell lines and exhibited favorable safety profiles compared to normal cells .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-15(2)13-32-25(36)20-9-8-19(24(35)28-16(3)4)12-22(20)33-26(32)30-31-27(33)37-14-23(34)29-21-10-7-17(5)11-18(21)6/h7-12,15-16H,13-14H2,1-6H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPLEMKRJCUYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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